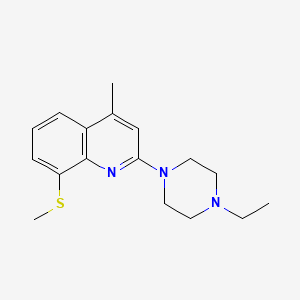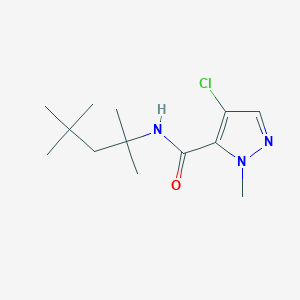
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperazine ring substituted with an ethyl group and a quinoline ring substituted with a methyl and a methylsulfanyl group.
Vorbereitungsmethoden
The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the rapid assembly of complex molecules . Industrial production methods often involve the use of high-throughput parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include sulfonium salts, alkyl halides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, the compound can inhibit specific enzymes, leading to changes in metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline can be compared with other similar compounds, such as:
Quetiapine: A widely used antipsychotic drug that also features a piperazine ring and a quinoline derivative.
2-(4-Methyl-piperazin-1-yl)-ethylamine: Another piperazine derivative with similar structural features.
2-(4-Phenylamino)piperazin-1-yl)-4-methylquinoline: A compound with a similar quinoline core but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-4-19-8-10-20(11-9-19)16-12-13(2)14-6-5-7-15(21-3)17(14)18-16/h5-7,12H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWULEDBPVHTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC=C3SC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5264966.png)
![(5Z)-3-(BUTAN-2-YL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5264974.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5264980.png)
![4-bromo-N-[4-[[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]benzamide](/img/structure/B5265002.png)

![N-(4-FLUOROPHENYL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5265005.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5265022.png)
![4-{[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5265024.png)

![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5265033.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5265042.png)
![methyl (2-ethoxy-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5265051.png)
![N-[1-(pyridin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5265064.png)
![3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5265068.png)
